![molecular formula C24H26ClN5OS B2781890 N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1031954-61-6](/img/structure/B2781890.png)
N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
Fluorescence Applications
Imidazo[1,5-a]pyridinium ions, structurally related to the chemical , have been identified as highly emissive fluorophores. These compounds exhibit distinct de-excitation pathways which can result in a fluorescence turn-on or ratiometric response to pH changes, highlighting their potential as pH sensors with dual emission pathways (Hutt et al., 2012).
Antitumor Activities
A study on imidazo[1,2-a]pyridine derivatives, which are closely related to the specified compound, demonstrated their significant role in medicinal chemistry as core fragments of various drug molecules. These derivatives have shown promising antitumor activities, indicating the potential of imidazo[1,2-a]pyridine-based compounds in cancer treatment (Chen et al., 2021).
Chemical Synthesis and Drug Development
The synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide, through coupling reactions involving imidazo[1,2-a]pyridine, showcases the compound's relevance in chemical synthesis and drug development. This study demonstrated the structure and vibrational properties of the synthesized compound, providing insights into its stability and potential pharmaceutical applications (Dong-Mei Chen et al., 2021).
Fluorescent Organic Compounds Search
The quest for novel fluorescent organic compounds led to the synthesis of 20 derivatives of imidazo[1,2-a]pyridine. These compounds were studied for their fluorescent properties, demonstrating the versatility of imidazo[1,2-a]pyridine-based compounds in the development of new fluorescent materials (Tomoda et al., 1999).
Novel Imidazole Acyl Urea Derivatives
Research into novel imidazole acyl urea derivatives as Raf kinase inhibitors reveals the therapeutic potential of imidazo[1,2-a]pyridine compounds. These derivatives have shown antitumor activities, underscoring their importance in the development of new cancer treatments (Zhu, 2015).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5OS/c1-17-6-5-9-21(18(17)2)29-12-14-30(15-13-29)23-24(27-11-10-26-23)32-16-22(31)28-20-8-4-3-7-19(20)25/h3-11H,12-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIBCVHEYQOJHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.